3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide
Description
The compound 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a structurally complex molecule featuring:
Properties
Molecular Formula |
C14H17Cl4N3OS |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-8(2)6-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-4-9(15)7-10/h3-5,7-8,12H,6H2,1-2H3,(H,20,22)(H2,19,21,23) |
InChI Key |
BPIRNSBLEAULJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 3-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The table below compares the target compound with analogs differing in substituents and functional groups:
Key Observations:
Trichloroethyl Group : Present in all compounds, this group is associated with pesticidal activity (e.g., DDT analogs) due to its lipophilicity and stability .
Aromatic Substituents: The 3-chlorophenyl group in the target compound may enhance binding to chlorinated compound receptors. Trifluoromethylphenyl () increases metabolic resistance and bioavailability .
Backbone Flexibility :
- Butanamide derivatives () offer conformational flexibility, whereas benzamides () rigidify the structure, affecting binding kinetics.
Biological Activity
3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H14Cl3N3O2S. The compound features multiple functional groups that contribute to its biological activity:
- Benzamide core : Provides a structural framework for interaction with biological targets.
- Trichloromethyl group : Enhances lipophilicity and cellular uptake.
- Chlorophenyl and carbamothioyl moieties : Potentially interact with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can inhibit or activate various biological pathways by interacting with enzymes or receptors. The trichloromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl and trichloromethyl groups may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
Studies have shown that derivatives of benzamide compounds can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. For instance, compounds containing the triazole ring have been noted for their anticancer effects due to their ability to inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide | Antimicrobial, anticancer | Enzyme inhibition |
| 3-methyl-N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)benzamide | Anticancer | Apoptosis induction |
| 3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide | Antimicrobial | Membrane disruption |
Case Studies
Several studies have investigated the biological properties of similar compounds:
- Antimicrobial Study : A study on a related compound demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
- Cancer Cell Line Study : In vitro studies using cancer cell lines showed that a derivative of this compound induced apoptosis by activating caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
